(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid
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Description
(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H29FN2O3 and its molecular weight is 424.516. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
Compounds structurally related to the one have been explored for their potential in cancer treatment. For instance, aurora kinase inhibitors, which share a similar complex structure, have been studied for their ability to inhibit Aurora A, a protein implicated in cancer cell proliferation. This suggests that our compound could potentially be explored within the realm of targeted cancer therapy, focusing on disrupting specific cell cycle processes in cancer cells (ロバート ヘンリー, ジェームズ, 2006).
Antimicrobial Research
New pyridine derivatives, including those with complex structures similar to the subject compound, have shown promise in antimicrobial studies. These compounds have been tested for their antibacterial and antifungal activities, indicating that similar compounds might be valuable in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (N. Patel & S. N. Agravat, 2007).
Neurological Disorder Research
Derivatives of complex piperidine and related structures have been synthesized and evaluated for their potential central nervous system (CNS) activity. This suggests that compounds like the one could be investigated for their efficacy in treating neurological disorders or as potential modulators of CNS activity, possibly offering new avenues for the treatment of depression, anxiety, or neurodegenerative diseases (L. Martin et al., 1981).
Antitumor and Antioxidant Activities
Cyanoacetamide derivatives, bearing structural resemblance to complex piperidine derivatives, have been synthesized and evaluated for their antitumor and antioxidant activities. This research area could be particularly relevant for the compound , suggesting a potential role in developing novel antitumor agents or antioxidants (S. A. Bialy & M. Gouda, 2011).
Organic Synthesis and Chemical Research
Complex piperidine derivatives are of interest in organic synthesis, particularly in synthesizing new chemical entities with potential biological activities. The subject compound could serve as a precursor or intermediate in the synthesis of novel organic molecules, contributing to the development of new drugs or materials with unique properties (Isamu Shiina et al., 2002).
Properties
IUPAC Name |
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3/c1-16-6-4-10-21(26)22(16)24(29)28-15-5-9-20(25(30)31)23(28)17-11-13-19(14-12-17)27-18-7-2-3-8-18/h4,6,10-14,18,20,23,27H,2-3,5,7-9,15H2,1H3,(H,30,31)/t20-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLRPFRPUSINR-REWPJTCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.